4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S596609
CAS No.
22706-11-2
M.F
C8H8N4S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS Number

22706-11-2

Product Name

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N

Synonyms

4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)S

Synthesis and Characterization:

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (also known as APT) is a heterocyclic compound containing a triazole ring and a thiol group. Its synthesis has been reported in various scientific publications, with methods involving the reaction of hydrazinocarbonyl chloride with substituted phenylthioureas []. The characterization of APT typically involves techniques like elemental analysis, mass spectrometry, and nuclear magnetic resonance spectroscopy (NMR) [, ].

Potential Applications:

While research on APT is ongoing, several potential applications in scientific research are being explored:

  • Antimicrobial activity: Studies have shown that APT exhibits antibacterial and antifungal activity against various pathogenic strains [, ]. Further research is needed to understand the mechanisms of action and potential development into therapeutic agents.
  • Corrosion inhibition: APT has been investigated as a potential corrosion inhibitor for metals like steel and copper. The research suggests that APT forms a protective layer on the metal surface, hindering the corrosion process.
  • Analytical applications: Due to the presence of the thiol group, APT can potentially be used as a chelating agent for metal ions, making it relevant in separation and analytical techniques.

Current Research and Future Directions:

Despite the mentioned potential applications, extensive research is still needed to fully understand the properties and efficacy of APT. Further studies are crucial for:

  • Exploring the specific mechanisms of action in various applications, like antimicrobial activity and corrosion inhibition.
  • Evaluating the effectiveness and potential cytotoxicity of APT in biological systems.
  • Investigating the environmental impact and potential degradation pathways of APT.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound characterized by its triazole ring structure. Its molecular formula is C8H8N4SC_8H_8N_4S and it has a molecular weight of approximately 192.24 g/mol. This compound features an amino group at the 4-position, a phenyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The presence of these functional groups endows the compound with significant chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and agricultural science.

Due to limited research on APTT, its mechanism of action remains unknown. However, related 1,2,4-triazole derivatives have been investigated for their potential to interfere with microbial growth pathways [].

Due to its functional groups:

  • Condensation Reactions: The amino group can react with aldehydes to form Schiff bases, enhancing its biological properties.
  • Cyclization: It can participate in cyclization reactions to form more complex structures.
  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, which may be useful in synthesizing derivatives with improved properties.

These reactions are essential for modifying the compound to create derivatives with enhanced biological activities or different pharmacological profiles.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising biological activities:

  • Antimicrobial Activity: Studies have shown that this compound and its derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .
  • Antitumor Activity: Some derivatives of this compound have been reported to exhibit antitumor effects, making them potential candidates for cancer treatment .
  • Enzyme Inhibition: The compound may also act as an inhibitor for specific enzymes involved in disease processes, although detailed mechanisms require further investigation.

The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of Potassium Dithiocarbazinate: This is synthesized from carbon disulfide and hydrazine hydrate.
  • Cyclization: The potassium salt is then cyclized with hydrazine hydrate to yield the basic nucleus of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol .
  • Recrystallization: The product is purified through recrystallization techniques to obtain a high-purity final product.

These methods allow for the efficient production of the compound with good yields.

The applications of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol span multiple domains:

  • Pharmaceuticals: Its antimicrobial and antitumor properties make it a candidate for drug development.
  • Agriculture: Potential use as a fungicide or herbicide due to its biological activity against pathogens.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired properties.

Interaction studies involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can reveal its mechanism of action.
  • Molecular Docking Studies: Computational studies can predict how the compound binds to specific enzymes or receptors involved in disease processes.
  • Synergistic Effects: Investigating combinations with other drugs could enhance therapeutic efficacy while reducing side effects.

Several compounds share structural similarities with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

Compound NameStructure FeaturesUnique Aspects
1-Amino-2-methylbenzimidazoleBenzimidazole ringExhibits unique anti-inflammatory properties
5-Amino-1H-pyrazolePyrazole ringKnown for its neuroprotective effects
1-Amino-3-thiocyanato-pyrazolePyrazole with thiocyanate groupDisplays potent antifungal activity
4-AminoquinolineQuinoline structureSignificant antimalarial properties

The uniqueness of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of amino and thiol functionalities within the triazole framework, which contributes to its diverse biological activities and potential applications in medicinal chemistry.

The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since the early 20th century, with derivatives emerging as critical intermediates in pharmaceutical and agricultural formulations. The introduction of sulfur and amino substituents in the 1950s–1970s expanded the reactivity profile of triazoles, enabling applications in coordination chemistry and bioactive molecule design.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol was first synthesized in the 1970s through cyclization of potassium dithiocarbazinate salts with hydrazine hydrate, yielding a compound with tautomeric equilibria between thiol and thione forms. Its development paralleled advancements in triazole-based fungicides and antifungal agents, underscoring its relevance in combating resistant pathogens.

Structural Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core consists of a five-membered ring with three nitrogen atoms at positions 1, 2, and 4, and two double bonds. Substituents at positions 3, 4, and 5 dictate the compound’s electronic properties and reactivity.

PositionSubstituentFunctional Role
4Amino (-NH₂)Hydrogen bonding, nucleophilicity
5Phenyl (-C₆H₅)Aromatic stabilization, π-conjugation
3Thiol (-SH)Tautomerism, metal coordination

The thiol group at position 3 enables tautomerism between the thiol (3H-tautomer) and thione (5H-tautomer) forms, influencing solubility and binding affinity.

Nomenclature and Common Synonyms

The compound is known by multiple IUPAC and trivial names, reflecting its structural features and historical usage:

SynonymCAS NumberSource
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol22706-11-2
4-Amino-3-phenyl-1H-1,2,4-triazole-5-thione21089-45-2
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-5373-68-2
4-Amino-5-phenyl-2H-1,2,4-triazole-3-thione684-285-2

Position in Modern Research

Recent studies highlight the compound’s dual role as a ligand in coordination chemistry and a precursor for bioactive derivatives. Key areas include:

  • Antimicrobial Drug Development: Derivatives exhibit potent activity against Gram-positive bacteria and Candida species, attributed to their ability to disrupt cellular membranes.
  • Materials Science: Complexation with transition metals (e.g., Cd²⁺, Ni²⁺) enhances photostability in polymers like polystyrene, reducing degradation under UV light.
  • Coordination Chemistry: The thiol group forms stable complexes with metals, enabling applications in catalysis and sensing technologies.

Molecular Structure and Configuration

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol represents a heterocyclic compound containing a five-membered triazole ring with three nitrogen atoms positioned at the 1, 2, and 4 positions [1] [2]. The molecular formula is established as C₈H₈N₄S with a molecular weight of 192.24 grams per mole [1] [2] [3]. The compound exhibits a planar molecular geometry with specific functional group arrangements that contribute to its unique chemical properties [14].

The structural framework consists of a 1,2,4-triazole core bearing an amino group (-NH₂) at position 4, a phenyl substituent (C₆H₅) at position 5, and a thiol group (-SH) at position 3 [1] [2]. The triazole ring system demonstrates remarkable stability due to the delocalized electron density across the nitrogen-containing heterocycle [26]. Computational studies utilizing density functional theory methods have revealed that the electron density distribution shows more localization in the nitrogen-nitrogen-carbon-sulfur ring fragment [14].

The phenyl ring attached at position 5 adopts a coplanar arrangement with the triazole core, facilitating conjugation between the aromatic systems [1]. The amino group at position 4 provides additional electron-donating character to the molecule, while the thiol group at position 3 serves as both an electron-donating and nucleophilic center [27] [28]. The molecular configuration has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [4] [5].

PropertyValueReference
Molecular FormulaC₈H₈N₄S [1] [2] [3]
Molecular Weight (g/mol)192.24 [1] [2] [3]
CAS Number22706-11-2 [1] [2] [3]
MDL NumberMFCD00269264 [5]

Tautomerism Phenomena

Thiol-Thione Equilibrium

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits dynamic equilibrium between its thiol and thione tautomeric forms, a phenomenon extensively documented in triazole chemistry [9] [10]. High-performance liquid chromatography coupled with mass spectrometry analysis has definitively established the coexistence of both tautomeric forms in solution [9]. The thiol form, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, exists in equilibrium with its thione counterpart, 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [9] [10].

Quantitative analysis reveals that under neutral conditions, the thione form predominates, comprising approximately 97.27% of the equilibrium mixture, while the thiol form accounts for the remaining 2.73% [9]. This distribution reflects the greater thermodynamic stability of the thione tautomer in neutral and acidic media [9]. The equilibrium position demonstrates pH-dependent behavior, with alkaline conditions favoring the thiol form [9]. When sodium hydrogen carbonate is added to the solution, the proportion of the thiol form increases to approximately 5.5% [9].

The tautomeric interconversion involves the migration of a hydrogen atom between the sulfur atom and a nitrogen atom within the triazole ring system [9] [10]. Computational studies using density functional theory calculations have provided insights into the relative energies and electronic properties of both tautomeric forms [14]. The thione form exhibits greater polarity compared to the thiol form, as evidenced by the larger difference in total atomic charges between the nitrophenyl and triazole fragments [9].

Tautomeric FormProportion (Neutral pH)Proportion (Alkaline pH)Reference
Thione Form97.27%94.5% [9]
Thiol Form2.73%5.5% [9]

Crystallization Behavior of Tautomeric Forms

The crystallization behavior of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates the ability of both tautomeric forms to adopt distinct solid-state structures [11] [12]. X-ray crystallographic studies of related triazole-thiol compounds have revealed that molecules typically crystallize in the thione form as planar structures with predominant intermolecular interactions [14]. The crystal packing arrangements are governed by hydrogen bonding networks involving the amino, thiol, and nitrogen atoms within the triazole ring system [12].

Crystallographic analysis of similar 1,2,4-triazole-3-thiol derivatives shows orthorhombic crystal systems with specific space group symmetries [14]. The molecular planarity observed in the solid state contributes to efficient crystal packing through π-π stacking interactions between aromatic ring systems [15] [16]. The presence of multiple hydrogen bond donors and acceptors within the molecular structure facilitates the formation of extended three-dimensional hydrogen bonding networks in the crystalline state [12].

The thermal behavior of crystalline forms has been investigated using differential thermal analysis and thermogravimetric techniques [22]. These studies reveal that the compound maintains thermal stability up to approximately 200°C before undergoing decomposition processes [22] [24]. The crystallization process can be influenced by solvent selection, with different solvents potentially stabilizing different tautomeric forms during crystal formation [11].

Physical Properties

Solubility Profile

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates variable solubility characteristics across different solvent systems, reflecting the amphiphilic nature of the molecule [19]. The compound exhibits high solubility in water, facilitating aqueous-based synthetic transformations and biological applications [19]. This aqueous solubility arises from the polar nature of the amino and thiol functional groups, which can form hydrogen bonds with water molecules [19].

In organic solvent systems, the compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [9] . These solvents are commonly employed in synthetic procedures involving this compound due to their ability to solubilize both the starting materials and the product [4] [17]. Ethanol serves as an effective recrystallization solvent, indicating moderate solubility with temperature-dependent behavior [5] [23].

The solubility in acetone demonstrates partial dissolution characteristics, with the compound showing limited but measurable solubility [20]. Dichloromethane and other halogenated solvents provide good dissolution properties for organic synthesis applications [19]. The variable solubility across different solvent systems enables selective purification strategies and facilitates various synthetic manipulations [19].

SolventSolubilityApplicationReference
WaterHighly solubleAqueous reactions [19]
EthanolSolubleRecrystallization [5] [23]
Dimethyl sulfoxideSolubleReaction medium [9]
DimethylformamideSolubleSynthesis solvent
AcetonePartially solubleLimited applications [20]
DichloromethaneSolubleOrganic synthesis [19]

Melting Point and Thermal Stability

The melting point of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported across multiple studies with values ranging from 195°C to 215°C, typically accompanied by decomposition [3] [21] [23]. The decomposition during melting indicates thermal instability at elevated temperatures, which is characteristic of many sulfur-containing heterocyclic compounds [21] [23]. Precise melting point determination requires careful control of heating rates and atmospheric conditions to minimize thermal degradation [23].

Thermal gravimetric analysis studies of related triazole-thiol compounds reveal thermal stability up to approximately 200°C before onset of decomposition processes [22] [24]. The thermal decomposition typically proceeds through multiple stages, involving loss of functional groups and ring fragmentation [22]. Differential thermal analysis indicates endothermic transitions corresponding to melting processes, followed by exothermic decomposition reactions [24].

The thermal stability characteristics influence synthetic procedures and storage requirements for this compound [22]. Synthesis reactions involving elevated temperatures must be carefully controlled to prevent thermal decomposition of the product [4] [5]. The compound demonstrates greater thermal stability in solid form compared to solution phase, where thermal degradation can occur at lower temperatures [24].

PropertyValueConditionsReference
Melting Point195-215°C (dec.)Atmospheric pressure [3] [21] [23]
Thermal StabilityStable to 200°CSolid state [22] [24]
DecompositionMulti-stage processAbove 200°C [22] [24]

Chemical Reactivity Parameters

Nucleophilic Centers

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol contains multiple nucleophilic centers that contribute to its diverse chemical reactivity profile [27] [28]. The thiol group at position 3 represents the primary nucleophilic site, capable of participating in nucleophilic substitution reactions with electrophilic substrates . The sulfur atom possesses lone pair electrons that readily engage in nucleophilic attacks on various electrophilic centers .

The amino group at position 4 provides an additional nucleophilic center through its nitrogen atom [27] [28]. Computational studies utilizing density functional theory calculations have identified the flexibility of hydrogen atoms within both the amino and thiol groups toward nucleophilic attacks [27] [28]. These findings indicate the pivotal role of both functional groups in radical scavenging mechanisms and other nucleophilic processes [27] [28].

The nitrogen atoms within the triazole ring system also exhibit nucleophilic character, although to a lesser extent than the amino and thiol substituents [26]. Free radical scavenging studies have demonstrated that the compound exhibits superior antioxidant activity compared to related structures, with measured half-maximal inhibitory concentration values of 1.3 × 10⁻³ ± 0.2 × 10⁻³ M in 2,2-diphenyl-1-picrylhydrazyl assays [27] [28].

The nucleophilic reactivity enables various synthetic transformations including alkylation reactions at the thiol group, condensation reactions involving the amino group, and coordination complex formation through the nitrogen atoms [26]. These multiple nucleophilic sites provide versatility in chemical modification and functionalization strategies .

Acidic and Basic Properties

The acidic and basic properties of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol arise from the presence of multiple ionizable functional groups within the molecular structure [23] [29]. The thiol group exhibits acidic character with a predicted acid dissociation constant value of 8.49 ± 0.20, indicating moderate acidity in aqueous solution [23]. This acidic behavior enables deprotonation under basic conditions, generating the corresponding thiolate anion [9].

The amino group demonstrates basic properties through its ability to accept protons, forming protonated ammonium species under acidic conditions [29]. The basicity of the amino group is influenced by the electron-withdrawing effect of the triazole ring system, which reduces the electron density on the nitrogen atom [29]. The nitrogen atoms within the triazole ring can also participate in protonation-deprotonation equilibria, although their basicity is significantly lower than that of the amino substituent [29].

The tautomeric equilibrium between thiol and thione forms is sensitive to solution pH, with alkaline conditions promoting the thiol form and acidic conditions favoring the thione tautomer [9]. This pH-dependent behavior reflects the different ionization states of the functional groups and their influence on tautomeric stability [9]. The compound can function as both a hydrogen bond donor and acceptor, contributing to its solubility characteristics and intermolecular interaction patterns [29].

PropertyValueConditionsReference
Predicted pKa8.49 ± 0.20Aqueous solution [23]
Thiol AcidityModerateDeprotonation under basic pH [9] [23]
Amino BasicityModerateProtonation under acidic pH [29]
pH SensitivityHighTautomeric equilibrium [9]

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22706-11-2

Dates

Last modified: 08-15-2023

Explore Compound Types